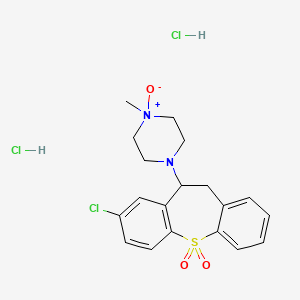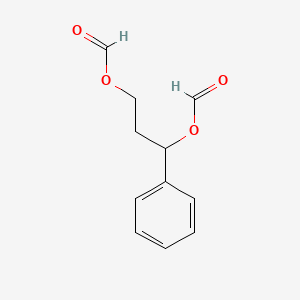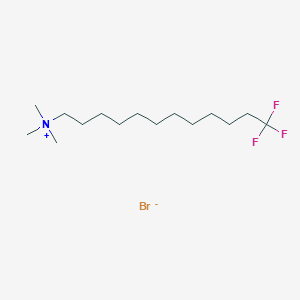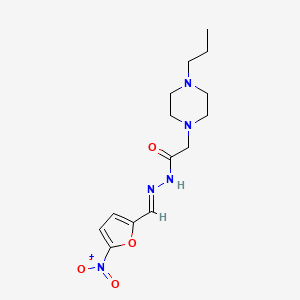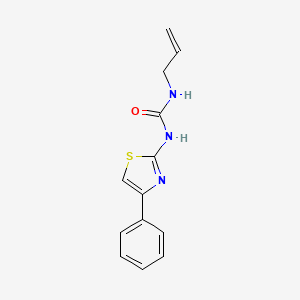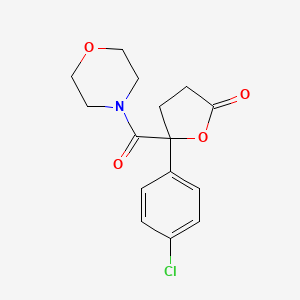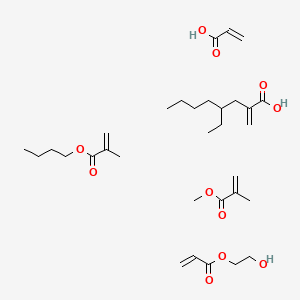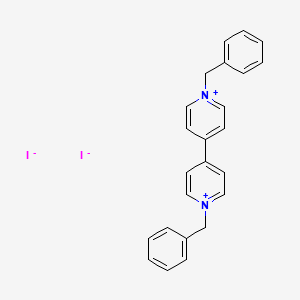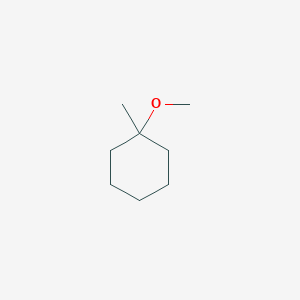
Indium--palladium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–palladium (1/2) is a bimetallic compound composed of indium and palladium in a 1:2 ratioIndium, a post-transition metal, and palladium, a noble metal, combine to form a compound that exhibits enhanced catalytic activity and stability compared to their monometallic counterparts .
Preparation Methods
The preparation of indium–palladium (1/2) can be achieved through several synthetic routes:
Co-precipitation Method: This involves the simultaneous precipitation of indium and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Incipient Wetness Impregnation: This technique involves impregnating a support material with a solution of indium and palladium salts, followed by drying and reduction.
Industrial production methods often involve the use of high-throughput techniques to ensure consistent quality and yield. These methods may include spray deposition and chemical vapor deposition .
Chemical Reactions Analysis
Indium–palladium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium and palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Indium–palladium (1/2) can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common reagents used in these reactions include hydrogen, oxygen, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Indium–palladium (1/2) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which indium–palladium (1/2) exerts its effects involves several key steps:
Hydrogen Activation: Palladium atoms in the compound facilitate the activation of hydrogen molecules, which is crucial for hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential for various redox reactions.
Surface Interaction: The unique surface properties of indium–palladium (1/2) allow it to interact effectively with reactant molecules, enhancing catalytic activity.
Comparison with Similar Compounds
Indium–palladium (1/2) can be compared with other bimetallic compounds such as:
Indium–platinum (1/2): Similar to indium–palladium (1/2), this compound also exhibits high catalytic activity but may differ in terms of stability and selectivity.
Palladium–copper (1/2): This compound is another example of a bimetallic catalyst, often used in cross-coupling reactions.
The uniqueness of indium–palladium (1/2) lies in its ability to combine the properties of both indium and palladium, resulting in a compound with enhanced catalytic performance and stability .
Properties
CAS No. |
37249-90-4 |
|---|---|
Molecular Formula |
InPd2 |
Molecular Weight |
327.7 g/mol |
InChI |
InChI=1S/In.2Pd |
InChI Key |
YYSQOUQLWYRVIT-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


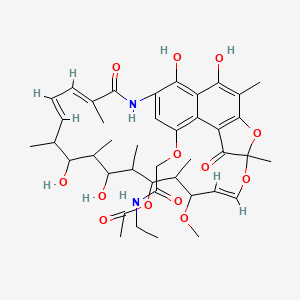
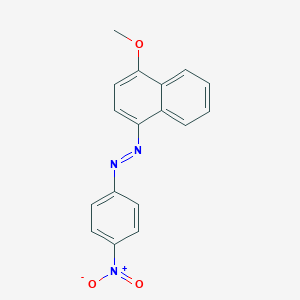
![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
